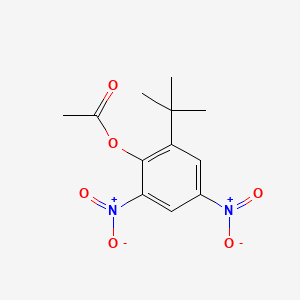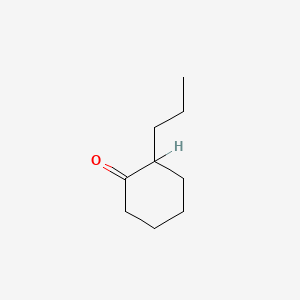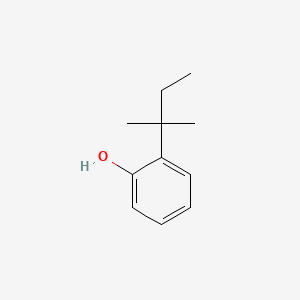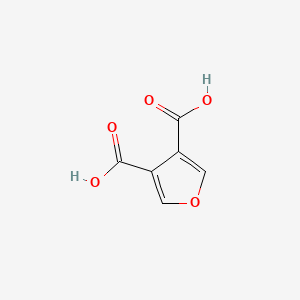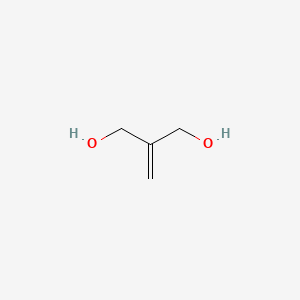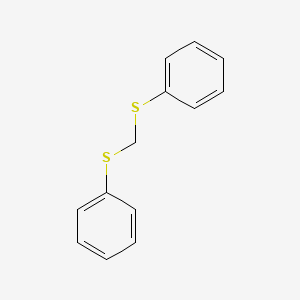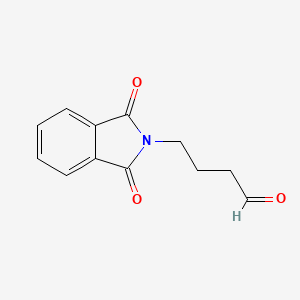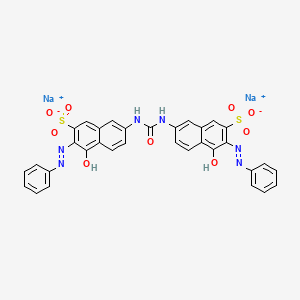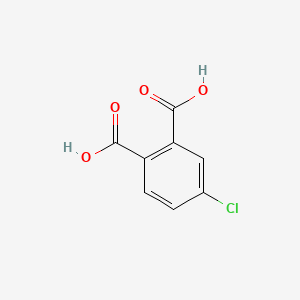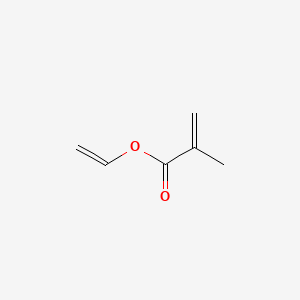
Vinylmethacrylat
Übersicht
Beschreibung
Vinyl methacrylate is an organic compound that belongs to the family of methacrylates. It is characterized by the presence of a vinyl group attached to the methacrylate moiety. This compound is widely used in the production of polymers and copolymers due to its ability to undergo polymerization reactions. Vinyl methacrylate is known for its versatility and is utilized in various industrial applications, including coatings, adhesives, and sealants.
Wissenschaftliche Forschungsanwendungen
Vinyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with tailored properties.
Biology: Utilized in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Employed in the formulation of dental materials, contact lenses, and bone cements.
Industry: Used in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinyl methacrylate can be synthesized through the esterification of methacrylic acid with vinyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, vinyl methacrylate is produced using continuous esterification processes. The reaction mixture is continuously fed into a reactor where methacrylic acid and vinyl alcohol are reacted in the presence of an acid catalyst. The product is then purified through distillation to obtain high-purity vinyl methacrylate.
Analyse Chemischer Reaktionen
Types of Reactions: Vinyl methacrylate undergoes various chemical reactions, including:
Polymerization: Vinyl methacrylate can undergo free radical polymerization to form poly(vinyl methacrylate) or copolymers with other monomers.
Addition Reactions: The vinyl group in vinyl methacrylate can participate in addition reactions with various nucleophiles.
Hydrolysis: Vinyl methacrylate can be hydrolyzed to methacrylic acid and vinyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of vinyl methacrylate.
Addition Reactions: Nucleophiles such as amines, thiols, and alcohols can react with the vinyl group under mild conditions.
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis of vinyl methacrylate.
Major Products Formed:
Polymerization: Poly(vinyl methacrylate) or copolymers.
Addition Reactions: Various adducts depending on the nucleophile used.
Hydrolysis: Methacrylic acid and vinyl alcohol.
Wirkmechanismus
The mechanism of action of vinyl methacrylate primarily involves its ability to undergo polymerization reactions. The vinyl group in vinyl methacrylate can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique properties such as transparency, flexibility, and chemical resistance, making them suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Vinyl methacrylate can be compared with other similar compounds such as:
Methyl methacrylate: Both compounds are used in the production of polymers, but vinyl methacrylate has a vinyl group that provides additional reactivity.
Ethyl methacrylate: Similar to vinyl methacrylate, but with an ethyl group instead of a vinyl group, leading to differences in polymerization behavior and properties.
Butyl methacrylate: Contains a butyl group, resulting in different physical and chemical properties compared to vinyl methacrylate.
Vinyl methacrylate is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of polymers with specific properties tailored for various applications.
Eigenschaften
IUPAC Name |
ethenyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYWKOUKJFCBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-55-5 | |
| Record name | Vinyl methacrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063376 | |
| Record name | Vinyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-37-8 | |
| Record name | Vinyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H39GJ9HB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinyl methacrylate (VMA)?
A1: The molecular formula of vinyl methacrylate is C6H8O2, and its molecular weight is 112.13 g/mol.
Q2: What spectroscopic techniques are used to characterize VMA?
A: VMA is commonly characterized using techniques like 1H NMR, 13C NMR, and infrared spectroscopy. These techniques help determine the presence of specific functional groups, like vinyl and methacryloyl, and assess the structure of VMA-containing polymers. [, , , , , ]
Q3: Is vinyl methacrylate compatible with other monomers in polymerization reactions?
A: Yes, vinyl methacrylate demonstrates compatibility with various monomers like methyl methacrylate, styrene, and acrylic acid in polymerization reactions. This enables the synthesis of copolymers with tailored properties. [, , ]
Q4: Can vinyl methacrylate undergo crosslinking reactions?
A: Yes, the presence of both a vinyl group and a methacryloyl group in VMA enables it to participate in crosslinking reactions, leading to the formation of network structures. This property is particularly useful for developing materials with enhanced mechanical strength, like hydrogels. [, , ]
Q5: How does the incorporation of VMA affect the properties of HEMA-based hydrogels?
A: Incorporating VMA into 2-hydroxyethyl methacrylate (HEMA) based hydrogels significantly influences their mechanical properties. Studies show that varying the VMA concentration allows for tuning the Young's modulus of the hydrogels, enabling the creation of materials mimicking the mechanical behavior of various tissues. []
Q6: Can enzymes be used to catalyze reactions involving vinyl methacrylate?
A: Yes, enzymes, particularly lipases like Candida antarctica lipase B (CALB), have demonstrated the ability to catalyze transesterification reactions using vinyl methacrylate. This enables the enzymatic synthesis of various compounds, including methacrylate-functionalized polymers. [, , , , , , ]
Q7: What is the significance of regioselective polymerization of vinyl methacrylate?
A: Regioselectivity in VMA polymerization is crucial as it allows for controlling which double bond (vinyl or methacryloyl) participates in the reaction. This control is essential for synthesizing polymers with specific architectures and functionalities. For instance, selective polymerization of the methacryloyl group yields polymers with pendant vinyl groups available for further modification. [, , ]
Q8: How do Lewis acids influence the polymerization of VMA?
A: Lewis acids play a significant role in directing the regioselectivity of VMA polymerization. Research indicates that the presence of specific Lewis acids, particularly aluminum-based ones, promotes the selective polymerization of the methacryloyl group in VMA, leading to soluble polymers with pendant vinyl ester groups. [, ]
Q9: What polymerization techniques are commonly employed for vinyl methacrylate?
A: VMA can be polymerized using various techniques, including free radical polymerization, anionic polymerization, and reversible addition-fragmentation chain transfer (RAFT) polymerization. The choice of method influences the polymer architecture, molecular weight, and polydispersity. [, , , ]
Q10: What are some applications of polymers derived from vinyl methacrylate?
A: Polymers incorporating VMA find applications in diverse fields. For instance, they can act as tougheners and compatibilizers in polymer blends, enhancing the material's mechanical properties. Additionally, VMA-based polymers can be further functionalized for applications in drug delivery, surface modifications, and the development of stimuli-responsive materials. [, , , ]
Q11: How does the presence of a vinyl group in VMA-based polymers affect their properties?
A: The pendant vinyl groups in VMA-based polymers offer opportunities for post-polymerization modifications. These modifications can introduce diverse functionalities, enabling the tailoring of the polymer's properties for specific applications. [, , ]
Q12: How does the degree of crosslinking affect the stability of VMA-containing polymers?
A: The stability of VMA-containing polymers is directly related to the degree of crosslinking. Higher crosslinking densities generally lead to enhanced stability, especially in solvents. This is because the crosslinks restrict chain mobility and prevent dissolution. []
Q13: What factors can affect the stability of vinyl methacrylate during storage and handling?
A: VMA is susceptible to polymerization upon exposure to heat, light, or free radical initiators. Proper storage and handling practices, including storing VMA in a cool, dark environment and using appropriate inhibitors, are crucial to prevent premature polymerization and ensure its stability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



